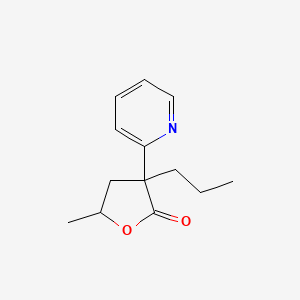
5-Methyl-3-propyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated and substituted with a methyl group, a propyl group, and a pyridin-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone or a 1,4-diol, under acidic or basic conditions.
Introduction of substituents: The methyl, propyl, and pyridin-2-yl groups can be introduced through various substitution reactions. For example, the methyl group can be added via methylation using methyl iodide and a base, while the propyl group can be introduced through alkylation with propyl bromide.
Final cyclization: The final step involves the cyclization of the intermediate to form the dihydrofuran ring. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated furan rings or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce fully saturated furan derivatives.
科学研究应用
5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
3-Methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Lacks the propyl group, which may affect its reactivity and applications.
5-Methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one:
3-Propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one: Lacks the methyl group, which can alter its reactivity and applications.
Uniqueness
The presence of the methyl, propyl, and pyridin-2-yl groups in 5-Methyl-3-propyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one imparts unique chemical properties and reactivity to the compound. These substituents can influence its stability, solubility, and interactions with other molecules, making it distinct from similar compounds.
属性
CAS 编号 |
71824-64-1 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
5-methyl-3-propyl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-7-13(9-10(2)16-12(13)15)11-6-4-5-8-14-11/h4-6,8,10H,3,7,9H2,1-2H3 |
InChI 键 |
DSCBNRKPZTXASX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CC(OC1=O)C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
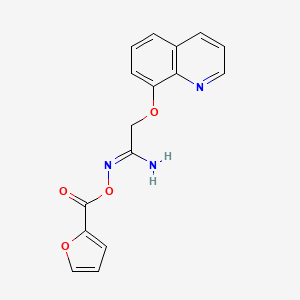

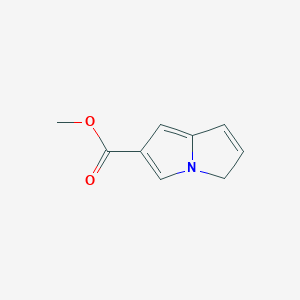
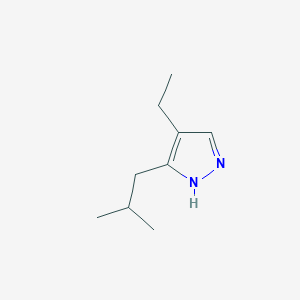
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)

![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
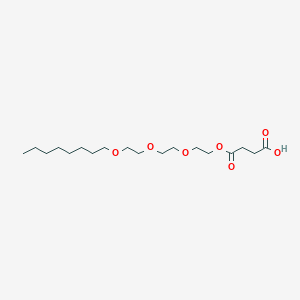

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)


